

Preclinical Evaluation of Entrectinib in Solid Tumors: A Technical Guide

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Compound of Interest

Compound Name: *Entrectinib*

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This technical guide provides an in-depth overview of the preclinical evaluation of Entrectinib, a potent and selective tyrosine kinase inhibitor, in various solid tumors. The document summarizes key quantitative data, details experimental protocols, and visualizes critical signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

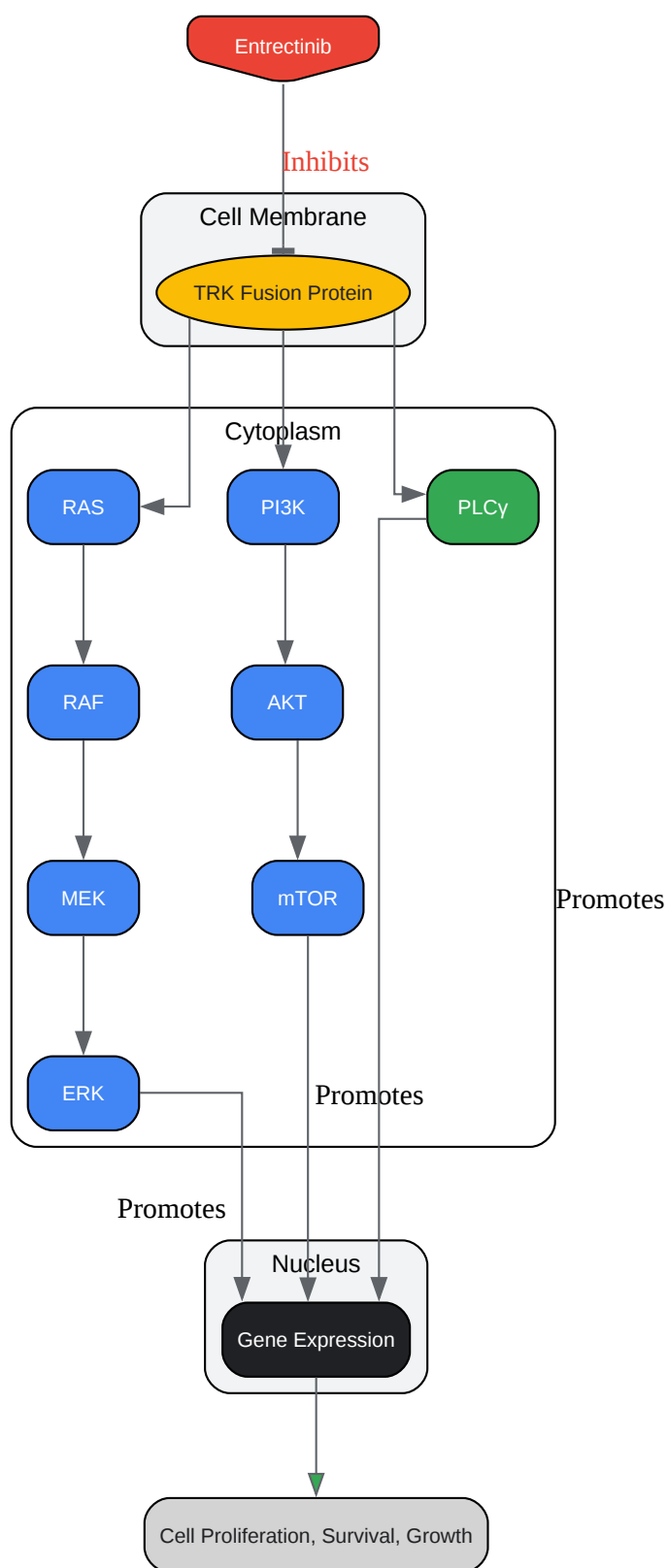
Entrectinib (RXDX-101) is an orally bioavailable, central nervous system (CNS)-active inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as ROS1 and anaplastic lymphoma kinase (ALK).^{[1][2][3]} Gene fusions involving NTRK1, NTRK2, NTRK3, ROS1, and ALK are oncogenic drivers in a wide range of adult and pediatric solid tumors.^{[4][5]} These genetic alterations lead to constitutively active fusion proteins that drive downstream signaling pathways, promoting cell proliferation and survival.^[2] Entrectinib acts as an ATP-competitive inhibitor, binding to the kinase domain of these target proteins and blocking their autophosphorylation and subsequent downstream signaling.^{[2][6]} Its ability to cross the blood-brain barrier makes it a promising therapeutic agent for primary and metastatic brain tumors.^[7]

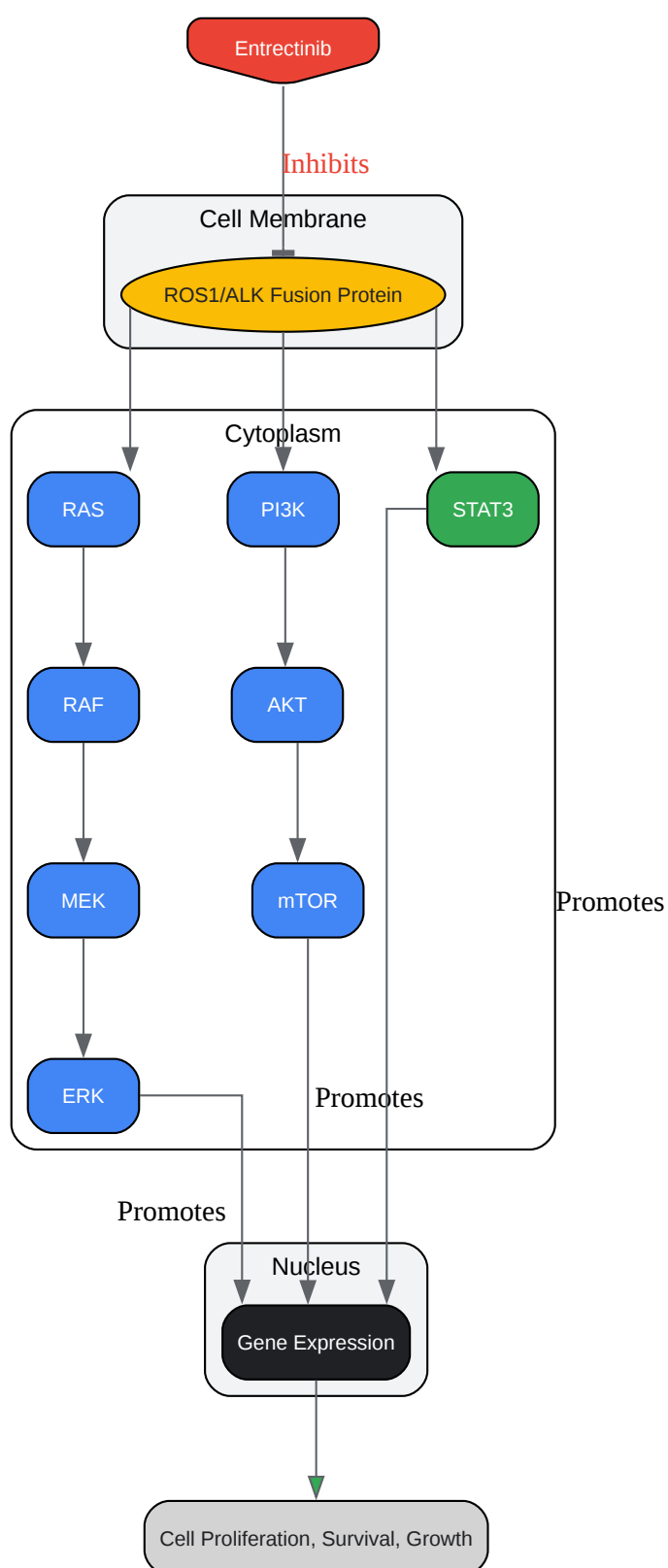
Mechanism of Action and Target Signaling Pathways

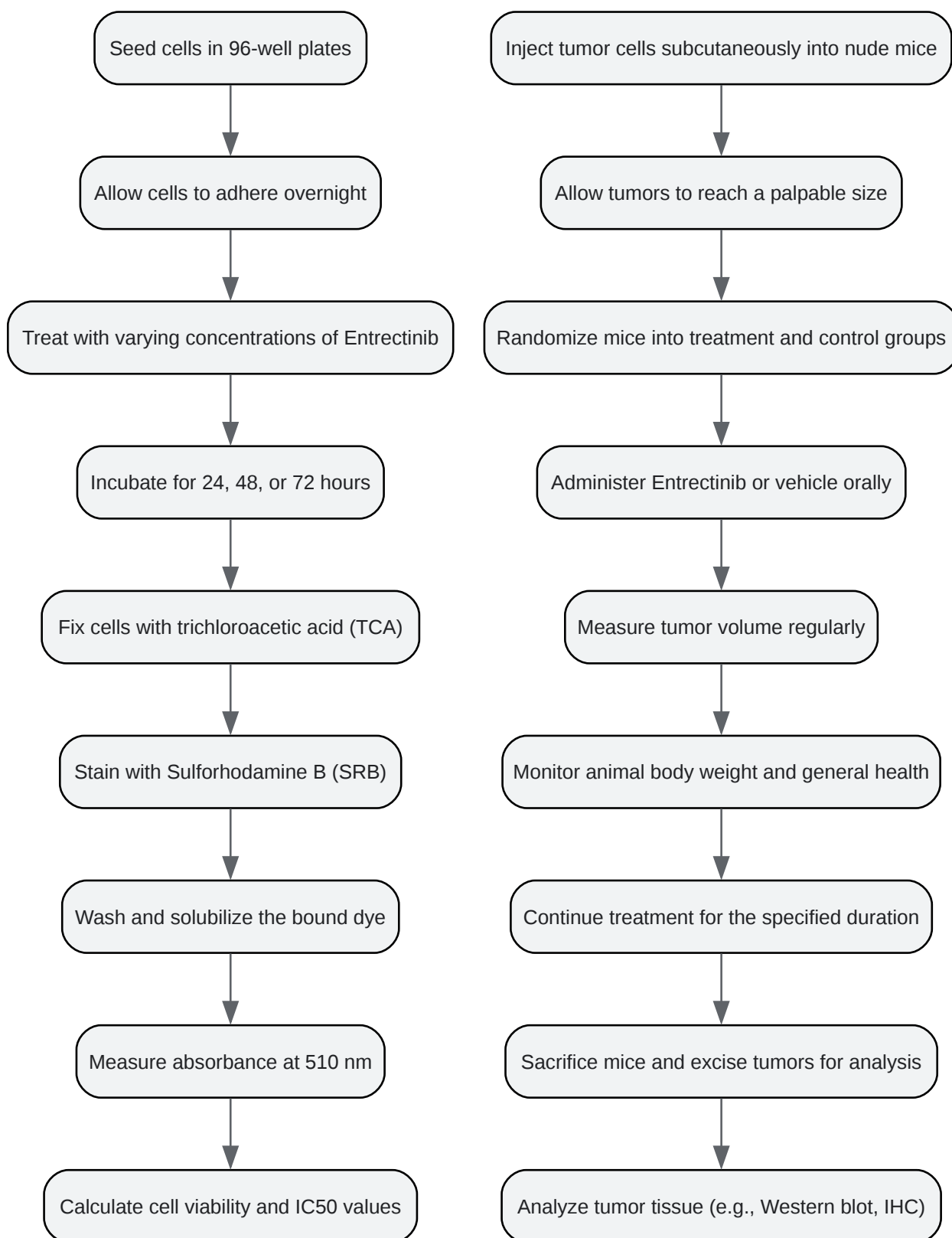
Entrectinib potently inhibits TRKA/B/C, ROS1, and ALK tyrosine kinases, thereby blocking key oncogenic signaling cascades. The primary downstream pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are critical for cell growth, survival, and proliferation.[2][6]

TRK Signaling Pathway

NTRK gene fusions lead to the constitutive activation of TRK kinase activity, which is normally involved in neuronal development and function.[2] This aberrant activation drives oncogenesis through the MAPK and PI3K/AKT pathways.







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